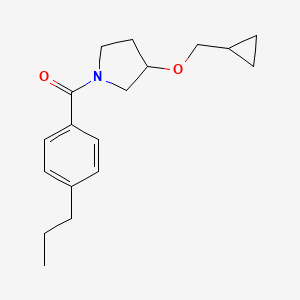
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine, also known as CPBP, is an organic compound composed of a cyclopropylmethoxy group, a 4-propylbenzoyl group, and a pyrrolidine ring. It is a versatile organic compound with a variety of applications in scientific research. CPBP can be synthesized in a laboratory setting and has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of lab experiments.
Wirkmechanismus
The mechanism of action of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine is not fully understood. However, it is believed that 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine acts as an agonist at the mu-opioid receptor. It has been shown to bind to the mu-opioid receptor and activate the receptor, leading to the release of endogenous opioid peptides. This activation of the mu-opioid receptor is thought to be responsible for the analgesic and sedative effects of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine.
Biochemical and Physiological Effects
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of endogenous opioid peptides, such as endorphins and enkephalins. It has also been shown to reduce pain and anxiety, as well as to have sedative effects. In addition, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize in a laboratory setting. Another advantage is that it is a versatile compound with a variety of applications in scientific research. However, it has some limitations. For example, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has a low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several possible future directions for 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine. One possibility is to use 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine in drug discovery and development. 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to identify new drugs and to study their mechanisms of action. In addition, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to study the pharmacokinetics and pharmacodynamics of drugs. Another possibility is to use 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine in molecular modeling. 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to study the structure-activity relationships of drugs and to design new drugs with improved efficacy and safety. Finally, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine could be used to study the biochemical and physiological effects of drugs.
Synthesemethoden
The synthesis of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine involves a two-step process. In the first step, a cyclopropylmethoxy group is attached to a 4-propylbenzoyl group. This reaction is catalyzed by a base such as potassium tert-butoxide. In the second step, a pyrrolidine ring is formed by the reaction of the cyclopropylmethoxy group and the 4-propylbenzoyl group. This reaction is catalyzed by an acid such as sulfuric acid. The overall synthesis of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine can be summarized as follows:
4-propylbenzoyl chloride + cyclopropylmethanol → 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine + potassium tert-butoxide
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine + sulfuric acid → 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine
Wissenschaftliche Forschungsanwendungen
3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has been used in a variety of scientific research applications, such as drug discovery, medicinal chemistry, and molecular modeling. It has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of lab experiments. 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has also been used to study the structure-activity relationships of drugs, as well as the pharmacokinetics and pharmacodynamics of drugs.
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-14-6-8-16(9-7-14)18(20)19-11-10-17(12-19)21-13-15-4-5-15/h6-9,15,17H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXOOFWGIOSJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B6425980.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6425986.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B6425998.png)
![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea](/img/structure/B6426007.png)
![6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6426021.png)
![3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6426025.png)
![3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6426031.png)
![2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B6426033.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6426041.png)
![3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6426049.png)
![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)

![3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426083.png)
![2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B6426099.png)